molecular formula C18H27BrN2O B3576184 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B3576184
M. Wt: 367.3 g/mol
InChI Key: JBLQDODICSFFOH-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a brominated methoxyphenyl group attached to a piperidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the initial bromination of 2-methoxybenzyl chloride, followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds .

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(5-bromo-2-methoxyphenyl)benzofuran
  • 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
  • 2-(5-bromo-2-methoxyphenyl)benzoxazole

Comparison: Compared to these similar compounds, 1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its dual piperidine structure, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as targeting particular receptors or pathways in medicinal chemistry .

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O/c1-22-18-6-5-16(19)13-15(18)14-20-11-7-17(8-12-20)21-9-3-2-4-10-21/h5-6,13,17H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQDODICSFFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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